molecular formula C20H20N2O5 B2551496 ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879447-21-9

ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2551496
CAS No.: 879447-21-9
M. Wt: 368.389
InChI Key: BNBYYPNYMGFEDI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxy-methoxyphenyl group, and an ethyl benzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its mechanism of action involves charge transfer processes, where it acts as a donor or acceptor in electronic devices .

Comparison with Similar Compounds

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-26-20(24)13-5-7-14(8-6-13)27-19-12(2)21-22-18(19)16-10-9-15(25-3)11-17(16)23/h5-11,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBYYPNYMGFEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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